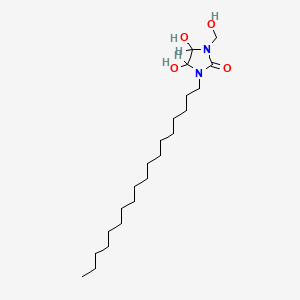
Anthranilic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid dihydrochloride is a chemical compound with the molecular formula C7H7NO2. This compound is a derivative of anthranilic acid, which is a white crystalline solid with a slightly bitter taste. This compound is used in various applications, including pharmaceuticals, dyes, and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthranilic acid dihydrochloride can be synthesized through the reaction of anthranilic acid with hydrochloric acid. The reaction typically involves dissolving anthranilic acid in water and adding concentrated hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then cooled, and the resulting crystals are filtered and dried.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods. The process involves large reactors where anthranilic acid and hydrochloric acid are mixed under controlled conditions to ensure the formation of the dihydrochloride salt. The product is then purified through crystallization and drying processes to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Anthranilic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in the this compound molecule with other functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can produce anthranilic acid, anthranilic acid anhydride, or other oxidized derivatives.
Reduction: Reduction reactions can yield anthranilic acid or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted anthranilic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce various compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which anthranilic acid dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound can interact with enzymes, receptors, or other biological targets to produce its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Anthranilic acid hydrochloride
Anthranilic acid sulfate
Anthranilic acid nitrate
Anthranilic acid phosphate
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
7459-95-2 |
|---|---|
Molekularformel |
C7H9Cl2NO2 |
Molekulargewicht |
210.05 g/mol |
IUPAC-Name |
2-aminobenzoic acid;dihydrochloride |
InChI |
InChI=1S/C7H7NO2.2ClH/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4H,8H2,(H,9,10);2*1H |
InChI-Schlüssel |
SHYNHMQFJMXLCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Cl.Cl |
Verwandte CAS-Nummern |
118-92-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


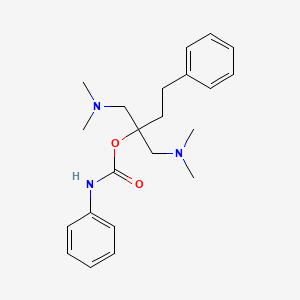
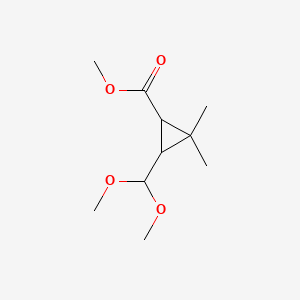
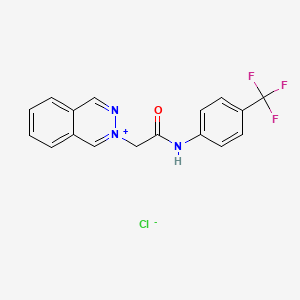
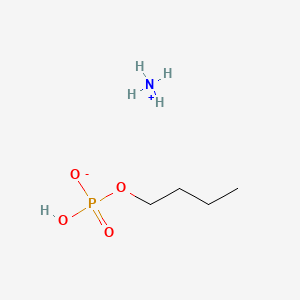
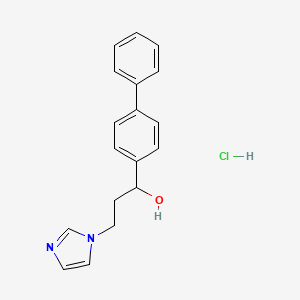
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
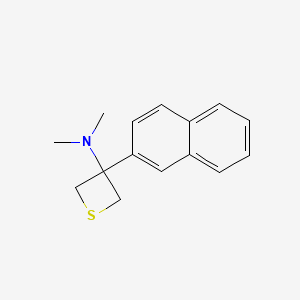
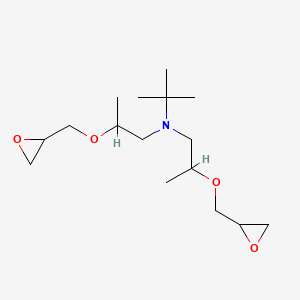
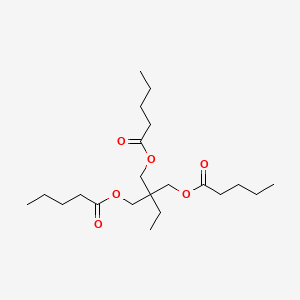
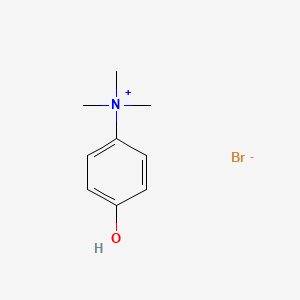
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)

